(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organosulfur compound. It features a sulfinamide group, a phosphanyl group, and an aromatic ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of organometallic catalysts, such as palladium or nickel, to facilitate coupling reactions . Reaction conditions often include controlled temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The phosphanyl group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group would yield sulfonamides, while substitution reactions on the aromatic ring could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in organometallic catalysis, facilitating various coupling reactions . Its unique structure allows it to stabilize transition metal complexes, enhancing their reactivity and selectivity.
Biology
In biological research, derivatives of this compound may be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metals makes it useful in probing metalloproteins.
Medicine
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and catalysts. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its ability to form stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involve coordination and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Sulfinamides: Compounds with similar sulfinamide groups.
Phosphanyl Compounds: Compounds with similar phosphanyl groups.
Aromatic Sulfur Compounds: Compounds with similar aromatic sulfur structures.
Uniqueness
What sets ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of a sulfinamide group, a phosphanyl group, and an aromatic ring. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile and valuable compound in scientific research and industry .
Properties
Molecular Formula |
C27H42NOPS |
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Molecular Weight |
459.7 g/mol |
IUPAC Name |
N-[(S)-(2-ditert-butylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H42NOPS/c1-20-16-12-13-17-21(20)24(28(11)31(29)27(8,9)10)22-18-14-15-19-23(22)30(25(2,3)4)26(5,6)7/h12-19,24H,1-11H3/t24-,31?/m0/s1 |
InChI Key |
WHNCIJDFMHBRLU-ACXKHFGCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
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